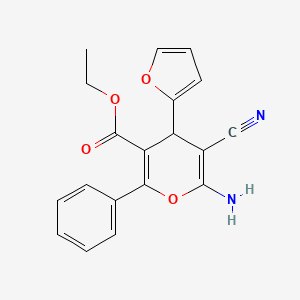

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate (CAS: 72568-56-0; molecular formula: C₁₄H₁₄N₂O₄; molecular weight: 274.27) is a polysubstituted 4H-pyran derivative characterized by a fused pyran ring system with amino, cyano, phenyl, and furyl substituents. Its synthesis typically involves a three-component reaction of aldehydes, malononitrile, and ethyl acetoacetate under basic catalysis (e.g., triethylamine or KF-Al₂O₃) in ethanol or methylene chloride, yielding ~70% after recrystallization . The compound’s structure is stabilized by intramolecular hydrogen bonds (N–H···O/N–H···N) and planar pyran ring geometry, as confirmed by crystallographic studies .

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-23-19(22)16-15(14-9-6-10-24-14)13(11-20)18(21)25-17(16)12-7-4-3-5-8-12/h3-10,15H,2,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIGJQPHTVDSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, thiourea dioxide can be used as an efficient and reusable organic catalyst in an aqueous medium . The reaction conditions often include mild temperatures and short reaction times, making the process both efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antiproliferative and antimicrobial activities.

Materials Science: Its heterocyclic structure can be utilized in the design of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies exploring the interactions between heterocyclic compounds and biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity and leading to antiproliferative effects. The presence of the cyano group may also play a role in its biological activity by facilitating interactions with nucleophiles in the cellular environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Electronic Effects :

- Electron-withdrawing groups (e.g., Cl, F) enhance adsorption on metal surfaces, improving corrosion inhibition efficiency. For example, the 3-fluorophenyl analog demonstrates mixed-type inhibition in 1.0 M HCl, with efficiency increasing with concentration .

- Electron-donating groups (e.g., OMe in 3,4-dimethoxyphenyl) may enhance biological activity. A methoxybenzoyl-substituted analog showed superior anticancer activity against NCI 60 cell lines compared to cisplatin .

Steric and Crystallographic Effects :

- Bulky substituents (e.g., naphthofuran) reduce solubility but improve thermal stability. Crystallographic studies reveal planar pyran rings and hydrogen-bonded networks stabilizing the lattice .

- Bis(4-methylphenyl) derivatives exhibit disordered crystal packing due to steric hindrance, impacting material properties .

Synthetic Efficiency :

- KF-Al₂O₃ catalysis enables eco-friendly synthesis of 4H-pyrans at room temperature, avoiding energy-intensive reflux .

- Triethylamine-mediated reactions in methylene chloride yield 70% of naphthofuran analogs but require hazardous solvents .

Biological Activity :

- The furan-2-yl derivative’s antimicrobial activity is comparable to chloramine, while methyl-substituted analogs show varied potency depending on substituent electronegativity .

Biological Activity

Ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate is an organic compound belonging to the pyran family, characterized by a unique structure that includes various functional groups such as amino, cyano, and carboxylate. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.31 g/mol. The compound exhibits various physical properties:

| Property | Value |

|---|---|

| Density | 1.24 g/cm³ |

| Boiling Point | 497.2 °C at 760 mmHg |

| Melting Point | 189 °C |

| Flash Point | 254.5 °C |

Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-amino-5-cyano derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyran derivatives possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

Case Study:

A study involving the synthesis of pyran derivatives demonstrated that certain analogues exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance their antimicrobial efficacy.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that related compounds stabilize human red blood cell (HRBC) membranes, indicating potential anti-inflammatory activity. Percentages of membrane stabilization ranged from 86.70% to 99.25% in various tests .

Research Findings:

In a comparative study, specific derivatives were tested for their ability to inhibit inflammatory responses in cellular models, showing promising results that warrant further investigation into their therapeutic potential.

Anticancer Activity

The anticancer potential of ethyl 6-amino-5-cyano derivatives has been a focal point in several studies. These compounds have been shown to induce cytotoxic effects in various cancer cell lines.

Quantitative Analysis:

In a study assessing the cytotoxicity of related compounds against cancer cell lines, IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 163.3 |

| Compound B | MCF7 (Breast) | 170 |

| Compound C | HeLa (Cervical) | 86.2 |

These values indicate that the compounds exhibit varying degrees of potency against different cancer types, suggesting a structure-activity relationship that could be exploited for drug development.

The biological activities of ethyl 6-amino-5-cyano derivatives are believed to be mediated through multiple mechanisms:

- Interaction with Biological Targets: The amino and cyano groups may interact with specific enzymes or receptors involved in microbial growth or inflammation.

- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

- Antioxidant Activity: Some studies suggest that these compounds possess antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Q & A

Q. What are the efficient synthetic routes for ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-phenyl-4H-pyran-3-carboxylate?

A three-component reaction involving aldehydes, malononitrile, and active methylene dicarbonyl compounds (e.g., ethyl acetoacetate) under mild conditions (ethanol, room temperature) using KF-Al2O3 as a recyclable catalyst is widely employed. This method avoids harsh reagents and achieves yields >80% . Alternatively, ionic liquids like [2-aminobenzoato][PF6] can catalyze similar reactions in water, enhancing sustainability .

Q. How is the planar structure of the pyran ring confirmed in this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals that the pyran ring adopts a near-planar conformation with a root-mean-square (RMS) deviation of 0.059 Å. Intermolecular N–H⋯O and N–H⋯N hydrogen bonds stabilize the crystal lattice, as observed in derivatives like ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions (e.g., furan-2-yl, phenyl).

- FT-IR : Identifies functional groups (e.g., cyano at ~2200 cm<sup>-1</sup>, ester C=O at ~1700 cm<sup>-1</sup>).

- SC-XRD : Resolves molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substituents on the aldehyde component influence reaction yield and regioselectivity?

Electron-withdrawing groups (e.g., nitro, cyano) on aromatic aldehydes increase electrophilicity, accelerating Knoevenagel condensation and improving yields (e.g., 85–92%). Bulky substituents (e.g., 4-methylphenyl) may reduce yield due to steric hindrance during cyclization . Comparative studies using Hammett parameters can quantify electronic effects .

Q. What contradictions exist in reported synthetic methods, and how can they be resolved?

Discrepancies in optimal solvent systems (e.g., ethanol vs. water) arise from differing catalyst polarities. For example, KF-Al2O3 requires ethanol for activation, while ionic liquids enable aqueous conditions. Resolution involves solvent screening with a design-of-experiments (DoE) approach to balance polarity and solubility .

Q. How does the furan-2-yl group impact the compound’s supramolecular assembly?

The furan oxygen participates in C–H⋯O interactions, influencing crystal packing. In ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate, the furan ring’s planarity (dihedral angle <5° with pyran) enhances π-stacking, as shown by Hirshfeld surface analysis .

Q. What computational methods validate the electronic structure of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) match experimental bond lengths/angles (e.g., C–N: 1.34 Å calc. vs. 1.35 Å XRD). Frontier molecular orbital analysis (HOMO-LUMO gap ~4.5 eV) predicts reactivity toward electrophiles .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying hydrogen-bonding motifs for similar derivatives?

Substituent steric effects alter packing. For example, 4-propyl derivatives exhibit N–H⋯O bonds, while 4-(4-methylphenyl) analogs show weaker C–H⋯π interactions. SC-XRD data must be re-analyzed using software like Mercury to identify packing drivers .

Q. How can discrepancies in reaction yields under identical conditions be mitigated?

Trace moisture or catalyst deactivation (e.g., KF-Al2O3 absorbing CO2) may cause variability. Pre-treatment protocols (e.g., drying catalysts at 150°C for 2 hours) and rigorous solvent drying (molecular sieves) improve reproducibility .

Methodological Recommendations

Q. What strategies optimize the synthesis for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.